Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid
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Description
Rel-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.209. The purity is usually 95%.
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Scientific Research Applications
Retinoid Therapy in Leukemia
The role of retinoic acid, a derivative of vitamin A, is significant in the treatment of acute promyelocytic leukemia (APL). Studies have identified the retinoic acid receptor α gene's involvement in leukemia, specifically its role in differentiation therapy for APL. This therapy utilizes the ability of retinoic acid to induce differentiation of leukemic cells, leading to complete remissions in patients (Thé et al., 1990). Additionally, retinoid-induced apoptosis in leukemia cells has been observed, providing a potential therapeutic approach in the treatment of myeloid leukemia (Hsu et al., 1997).
Chemoprevention and Differentiation Therapy
Retinoids play a fundamental role in chemoprevention and differentiation therapy, especially in epithelial carcinogenesis. They are essential for maintaining epithelial differentiation and have been effective against various forms of cancer, including skin, head and neck, breast, and liver cancer. The development of new retinoids, alone or in combination with other drugs, may offer additional avenues for cancer chemoprevention and differentiation therapy (Hansen et al., 2000).
Retinoids in Cancer Therapy
Retinoids demonstrate significant antitumor effects, particularly in the treatment of adult and pediatric tumors. Clinical studies have shown that retinoids induce differentiation and/or growth inhibition in various tumor-cell lines, mediated via specific nuclear receptors. Significant clinical responses have been observed in patients with cutaneous T-cell malignancies, juvenile chronic myelogenous leukemia, and dermatologic malignancies (Smith et al., 1992).
Pediatric Onco-Hematology Applications
In pediatric oncology, retinoids have been successfully used for the treatment of acute promyelocytic leukemia (APL) and high-risk neuroblastoma. The introduction of all-trans retinoic acid (ATRA) into therapy has radically changed the management and outcome of these diseases, leading to complete remission in a high percentage of patients (Masetti et al., 2012).
Molecular Mechanisms in Leukemia
The molecular mechanisms underlying the therapeutic effect of retinoids in leukemia have been studied extensively. Chromosomal translocations involving the retinoic acid receptor alpha (RAR alpha) in APL cells suggest that these receptors play a critical role in the disease's pathology. Retinoic acid treatments in APL induce a complete remission at the molecular level, indicating its effectiveness in triggering differentiation and potentially exerting a cytotoxic effect on the leukemic clone (Lo Coco et al., 1991).
Properties
IUPAC Name |
(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-3-1-2-7(8)6-4-5-6/h6-8H,1-5H2,(H,10,11)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAPAKHSMGTKOT-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.